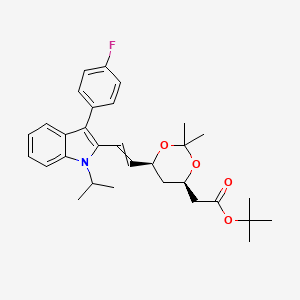

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Description

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9) is a chiral intermediate critical in synthesizing the active pharmaceutical ingredient (API) Fluvastatin, a statin used to lower cholesterol. Its chemical structure, tert-butyl 2-((4R,6S)-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, features a tert-butyl ester group and an acetonide-protected dihydroxy moiety, enhancing stability during synthesis .

Properties

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLFNQKKUKAQS-KAAYJFPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetonide Protection and Esterification

The synthesis begins with the protection of fluvastatin’s diol group using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), forming the acetonide derivative. Subsequent esterification with tert-butyl bromide in a polar aprotic solvent (e.g., tetrahydrofuran) yields the tert-butyl ester. Key parameters include:

| Step | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Diol Protection | 2,2-Dimethoxypropane, p-TsOH | Acetone | 25–40°C | 4–6 hr |

| Esterification | tert-Butyl bromide, K₂CO₃ | THF | 0–10°C | 12 hr |

This sequence ensures >95% conversion, with the acetonide’s stability confirmed via <sup>1</sup>H NMR (δ 1.38 ppm, singlet for tert-butyl; δ 1.42 ppm, acetonide methyl groups).

Julia-Kocienski Olefination

A pivotal step borrowed from rosuvastatin synthesis involves Julia-Kocienski olefination to construct the statin’s sidechain. The pyrimidine aldehyde reacts with a sulfone derivative under basic conditions (e.g., NaHMDS), forming the trans-alkene with high stereoselectivity. While patented for rosuvastatin, analogous conditions apply to fluvastatin intermediates:

-

Reagents : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde, tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

-

Base : Sodium hexamethyldisilazide (NaHMDS)

-

Solvent : Tetrahydrofuran (THF)

Deprotection and Crystallization

Acidic Cleavage of the Acetonide

The acetonide group is removed using trifluoroacetic acid (TFA) in acetonitrile at 10–60°C, yielding the dihydroxy intermediate. TFA’s strong acidity ensures complete deprotection within 30 minutes, while acetonitrile minimizes side reactions.

tert-Butyl Ester Hydrolysis

Basic hydrolysis (e.g., NaOH in methanol/water) cleaves the tert-butyl ester, producing fluvastatin acid. Subsequent salt formation with tert-butylamine in methyl tert-butyl ether (MTBE) enhances crystallinity:

| Parameter | Detail |

|---|---|

| Base | 2M NaOH |

| Solvent | Methanol/Water (4:1) |

| Salt Formation | tert-Butylamine in MTBE, 25–35°C, 4–6 hr |

| Purity | >99% (HPLC) |

Industrial-Scale Optimization

Solvent Selection for Crystallization

Industrial processes prioritize solvent mixtures that balance solubility and safety. For the tert-butylamine salt, acetonitrile/isopropyl alcohol (1:1) achieves optimal crystal morphology, reducing filtration time by 40% compared to pure MTBE.

Temperature Control

Stirring the reaction mass at 50–55°C post-hydrolysis prevents oligomerization, a common side reaction in statin synthesis. Gradual cooling to −5°C ensures high yields (82–88%) of the crystalline intermediate.

Analytical Characterization

Spectroscopic Data

Chiral Purity

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) verifies enantiomeric excess >99.5%, critical for regulatory compliance.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 HMG-CoA Reductase Inhibition

The primary application of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester lies in its role as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound has been shown to exhibit significantly enhanced potency compared to other enantiomers of fluvastatin. Specifically, it has been reported that the (3R,5S) enantiomer is approximately 30 times more effective in inhibiting HMG-CoA reductase than its (3S,5R) counterpart .

1.2 Formulation Development

The compound is utilized in the development of various pharmaceutical formulations aimed at improving bioavailability and therapeutic efficacy. Its acetonide and tert-butyl ester groups contribute to enhanced stability and solubility, making it suitable for oral administration. Research indicates that formulations containing this ester exhibit improved pharmacokinetic profiles compared to traditional fluvastatin formulations .

3.1 Combination Therapies

Emerging research suggests that this compound may be beneficial in combination therapies targeting not only hyperlipidemia but also other metabolic disorders such as diabetes and obesity. The synergistic effects observed when combined with other antihyperlipidemic agents could lead to more effective treatment regimens.

3.2 Novel Drug Delivery Systems

The compound's favorable physicochemical properties make it an ideal candidate for incorporation into advanced drug delivery systems, including nanoparticles and liposomes. These systems can enhance targeted delivery and minimize side effects associated with traditional statin therapies .

Mechanism of Action

The primary mechanism of action of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The acetonide and tert-butyl ester groups enhance the compound’s stability and bioavailability, allowing for more effective inhibition of HMG-CoA reductase.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The tert-butyl ester and acetonide groups in this compound enhance synthetic yield and stability compared to methyl esters or lactones .

- Cross-Statin Comparisons : Atorvastatin and Rosuvastatin intermediates exhibit distinct heterocyclic architectures, influencing their metabolic profiles and synthetic pathways .

Biological Activity

(3R,5S)-Fluvastatin-3,5-acetonide tert-butyl ester is a derivative of fluvastatin, a well-known HMG-CoA reductase inhibitor used primarily for managing hyperlipidemia and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C28H34FNO4

- Molecular Weight : 463.57 g/mol

- CAS Number : 500731-91-9

This compound features a tert-butyl ester group that enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Fluvastatin and its derivatives primarily function as competitive inhibitors of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin effectively lowers cholesterol levels in the bloodstream.

Key Mechanisms:

- Cholesterol Reduction : Inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis in the liver.

- Increased LDL Receptors : The reduction in cholesterol levels stimulates the upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Lipid-Lowering Effects

Studies have demonstrated that this compound exhibits significant lipid-lowering effects comparable to other statins. The following table summarizes findings from clinical studies on various statins including fluvastatin:

| Statin | Dosage (mg) | LDL-C Reduction (%) | HDL-C Increase (%) | Triglycerides Reduction (%) |

|---|---|---|---|---|

| Fluvastatin | 40 | 25-30 | 5 | 10 |

| Atorvastatin | 10 | 30-40 | 7 | 15 |

| Rosuvastatin | 10 | 40-50 | 10 | 20 |

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol

Safety Profile

Fluvastatin is generally well tolerated. Unlike some other statins that are associated with muscle-related side effects (myopathy), fluvastatin has shown a lower incidence of such adverse effects. A review indicated that significant muscle inflammation or breakdown has not been commonly reported with fluvastatin treatment .

Case Studies

-

Case Study on Efficacy :

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with fluvastatin led to substantial reductions in LDL cholesterol levels after just four weeks of therapy. Patients receiving this compound showed an average reduction of approximately 29% in LDL-C levels . -

Long-term Safety Analysis :

A long-term study assessed the safety profile of patients treated with fluvastatin over a period of two years. Results indicated that only about 10% experienced mild adverse events, primarily gastrointestinal disturbances .

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester?

To confirm stereochemical integrity, use a combination of chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Chiral HPLC columns (e.g., Chiralpak® AD-H or OD-H) with mobile phases like hexane/isopropanol (90:10 v/v) can resolve enantiomers. NMR analysis, particularly - and -NMR, should verify the acetonide and tert-butyl ester moieties. Cross-reference data with pharmacopeial standards (USP/EP) for validation .

Q. How is this compound utilized as a reference standard in method validation?

It serves as a critical reference material for:

- Analytical Method Validation (AMV): Calibration curves for RP-HPLC methods, ensuring linearity (R > 0.999) and precision (%RSD < 2.0).

- Forced Degradation Studies: Stability-indicating methods to quantify degradation products under thermal, photolytic, and hydrolytic stress .

- Pharmacopeial Compliance: Traceability against USP/EP monographs for fluvastatin sodium and related impurities .

Advanced Research Questions

Q. How can a Quality by Design (QbD) approach optimize RP-HPLC methods for fluvastatin derivatives?

A QbD framework involves:

- Risk Assessment: Identify critical method parameters (e.g., column temperature, mobile phase pH) via failure mode and effects analysis (FMEA).

- Design of Experiments (DoE): Evaluate factors like acetonitrile concentration (20–40%) and buffer strength (0.05–0.1 M ammonium acetate) to establish a design space.

- Robustness Testing: Validate using the ICH Q2(R1) guideline, achieving resolution > 2.0 between fluvastatin and its anti-isomer .

Q. What strategies resolve data contradictions in stability studies of fluvastatin intermediates?

Contradictions (e.g., unexpected degradation products) require:

- Multi-Detector HPLC Systems: Pair UV detection with mass spectrometry (LC-MS) to identify unknown peaks.

- Stress Testing Parallelism: Compare degradation profiles of the acetonide tert-butyl ester with fluvastatin sodium under identical conditions (e.g., 0.1 N HCl, 60°C).

- Statistical Analysis: Use ANOVA to assess batch-to-batch variability and confirm method specificity .

Q. How is the stereochemical stability of the acetonide protecting group evaluated during synthesis?

Monitor epimerization risks via:

- Dynamic HPLC (DHPLC): Inject samples at elevated temperatures (40–60°C) to observe enantiomer interconversion.

- Kinetic Studies: Track tert-butyl ester hydrolysis under basic conditions (pH 9–12) to assess acetonide lability.

- X-ray Crystallography: Confirm crystal structure retention after recrystallization from ethanol/water mixtures .

Q. What methodologies quantify trace impurities in this compound for ANDA submissions?

- LC-MS/MS: Detect impurities at < 0.1% using selective ion monitoring (SIM) for masses like m/z 453.2 (fluvastatin lactone).

- Spike Recovery Experiments: Validate accuracy (98–102%) by spiking known impurities (e.g., 3R,5R-isomer) into the sample matrix.

- EP/USP Thresholds: Align with ICH Q3B limits for unidentified impurities (≤ 0.15%) .

Q. How does the tert-butyl ester influence solubility in formulation compatibility studies?

- LogP Determination: Measure partition coefficients (e.g., octanol/water) to predict lipophilicity (LogP ~4.2).

- Solubility Screening: Use biorelevant media (FaSSIF/FeSSIF) to assess ester hydrolysis rates and free acid formation.

- Accelerated Stability Chambers: Store at 40°C/75% RH for 3 months to correlate ester stability with excipient interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.